Acide 2-hydroxy-4-(méthoxycarbonyl)benzoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that the compound has a methoxy group which enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Mode of Action

The presence of the methoxy group suggests that it may undergo electrophilic substitution reactions . This could potentially lead to interactions with various biological targets, resulting in changes in their function.

Result of Action

It’s known that compounds with similar structures have shown hepatoprotective effects, evident from low serum transaminases activities, reduced hepatic lipid peroxidation and collagen content, restoration of total glutathione, and recouping of the inflammatory cytokines .

Action Environment

It’s known that the compound is stable at room temperature .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heme oxygenase (HO1) and myeloperoxidase (MPO), which are involved in oxidative stress responses . These interactions are crucial for understanding the compound’s role in modulating oxidative stress and inflammation.

Cellular Effects

2-Hydroxy-4-(methoxycarbonyl)benzoic acid has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to attenuate liver damage induced by carbon tetrachloride (CCl4) by reducing serum transaminases activities, hepatic lipid peroxidation, and collagen content . This indicates its potential hepatoprotective effects.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to modulate the activities of enzymes like heme oxygenase (HO1) and myeloperoxidase (MPO), which play roles in oxidative stress and inflammation . These interactions help in understanding how the compound exerts its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound maintains its stability under normal storage conditions . Long-term studies have shown its potential in reducing oxidative stress and inflammation over extended periods .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits protective effects against liver damage, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Hydroxy-4-(methoxycarbonyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress and inflammation. For example, its interaction with heme oxygenase (HO1) and myeloperoxidase (MPO) is crucial for its metabolic effects . These interactions help in understanding the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are essential for its biological activity . Understanding these processes helps in elucidating its therapeutic potential and optimizing its delivery in clinical settings.

Subcellular Localization

2-Hydroxy-4-(methoxycarbonyl)benzoic acid’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-carboxybenzoic acid.

Reduction: Formation of 2-hydroxy-4-(hydroxymethyl)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-hydroxybenzoate

- Methyl 4-hydroxybenzoate

- Methyl 3,5-dihydroxybenzoate

- Methyl 3-hydroxy-4-methoxybenzoate

Uniqueness

2-Hydroxy-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

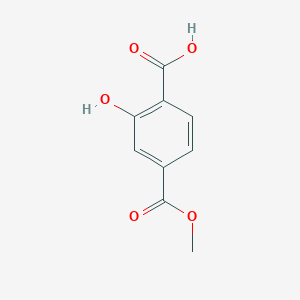

Activité Biologique

2-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known as HMBA, is an aromatic compound characterized by a hydroxyl group and a methoxycarbonyl group attached to a benzoic acid structure. Its molecular formula is C₉H₈O₅. This compound has garnered attention for its potential biological activities, including antioxidant , anti-inflammatory , and antidiabetic properties. This article reviews the biological activity of HMBA, highlighting key research findings, mechanisms of action, and relevant case studies.

The biological activity of HMBA is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : HMBA enhances the antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase in erythrocytes. This action helps mitigate oxidative stress and reduce lipid peroxidation in tissues .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammation.

- Antidiabetic Properties : HMBA has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic models. It enhances the activity of membrane-bound ATPases, which are crucial for maintaining cellular ionic balance and metabolic homeostasis .

In Vivo Studies

Several studies have investigated the effects of HMBA in animal models:

-

Diabetic Rat Model : A study administered HMBA at a dosage of 500 μg/kg/day to streptozotocin-induced diabetic rats for seven weeks. Results indicated significant improvements in erythrocyte membrane-bound enzyme activities (Na⁺/K⁺-ATPase, Ca²⁺-ATPase) and a restoration of antioxidant levels compared to control groups. The treatment also reduced blood glucose levels and improved plasma insulin levels significantly (p < 0.001) .

Parameter Control Group Diabetic Group HMBA Treated Group Blood Glucose (mg/dL) 80 300 120 Na⁺/K⁺-ATPase Activity (μmol/mg protein) 1.5 0.5 1.2 SOD Activity (U/mL) 150 50 120 - Oxidative Stress Reduction : In another study, HMBA administration significantly decreased malondialdehyde (MDA) levels in plasma and erythrocytes, indicating reduced lipid peroxidation in diabetic rats .

In Vitro Studies

Research has also focused on the cellular effects of HMBA:

- Cell Line Studies : HMBA exhibited cytoprotective effects against oxidative damage in cultured hepatocytes, as evidenced by decreased serum transaminases and improved cell viability under oxidative stress conditions induced by carbon tetrachloride (CCl₄).

Case Study 1: Antioxidant Activity

A study examining the antioxidant effects of HMBA found that it significantly elevated levels of vitamins C and E in diabetic rats while restoring glutathione levels to near-normal values. The compound's ability to enhance enzymatic antioxidants was noted as a key mechanism for its protective effects against oxidative stress .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted HMBA's role in modulating inflammatory responses in macrophages. The compound inhibited the expression of inflammatory markers such as TNF-α and IL-6 when cells were stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases.

Propriétés

IUPAC Name |

2-hydroxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDVWHMQIMEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571095 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-00-4 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.